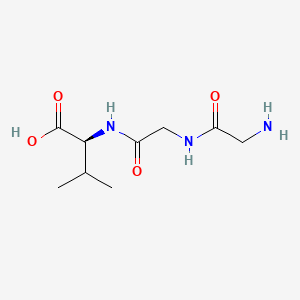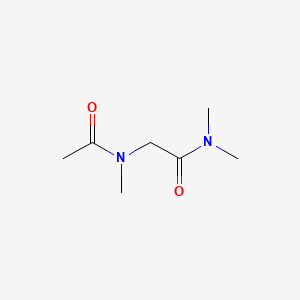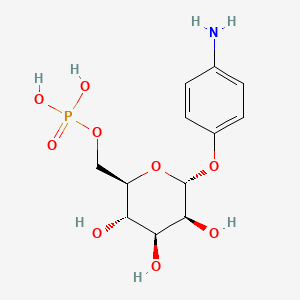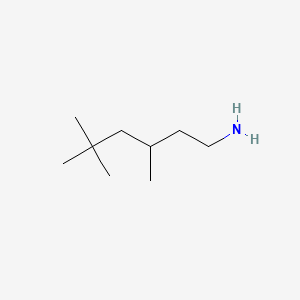
Ethyl 2-(4-cyanophenoxy)acetate
Descripción general
Descripción
Ethyl 2-(4-cyanophenoxy)acetate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It serves as a precursor for the synthesis of diverse chemical entities with biological and industrial significance.
Synthesis Analysis
The synthesis of Ethyl 2-(4-cyanophenoxy)acetate involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group to yield the target synthon. This synthesis is characterized by its simplicity and the absence of complex reaction conditions, leading to highly pure product crystals (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-cyanophenoxy)acetate has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. The compound crystallizes in the triclinic system, with detailed analysis revealing important non-covalent interactions contributing to its molecular packing (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of Ethyl 2-(4-cyanophenoxy)acetate is highlighted by its use in the synthesis of hydroxamic acids and ureas through Lossen rearrangement. This process achieves good yields without racemization under mild conditions, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014).
Physical Properties Analysis
Ethyl 2-(4-cyanophenoxy)acetate's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. However, specific details on these properties require further investigation to provide a comprehensive understanding.
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, and reactivity towards various organic and inorganic reagents, are essential for its application in synthetic chemistry. Its role as a precursor for the synthesis of dual hypoglycemic agents underscores its chemical versatility and potential for the development of novel therapeutic agents (Altowyan et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Study
Ethyl 2-(4-cyanophenoxy)acetate and its derivatives have been studied for their pharmacological effects, particularly focusing on their impact on the central nervous system. Research has indicated that these compounds exhibit a sedative effect, which intensifies with an increase in the number of methyl groups substituted on the ethyl para-cyanophenoxy acetate. This suggests an increase in lipophilicity and, as a result, an enhanced fixation on the central nervous system (Kirkiacharian et al., 1989).
Synthesis and Structural Analysis
Ethyl 2-(4-aminophenoxy)acetate, closely related to ethyl 2-(4-cyanophenoxy)acetate, has been synthesized as a building template for novel hypoglycemic agents. This synthesis involved simple alkylation followed by selective reduction, yielding very pure crystals. The structure of the product was thoroughly characterized by various spectroscopic methods and X-ray crystal structure determination, providing valuable insights into its molecular interactions and potential applications in medicinal chemistry (Altowyan et al., 2022).
Inhibition of Corrosion
Derivatives of Ethyl 2-(4-cyanophenoxy)acetate have shown potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives, such as ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, demonstrate high inhibition activities and adhere to the surface of mild steel, following the Langmuir adsorption model. Their effectiveness as inhibitors was confirmed through various experimental techniques and computational studies, highlighting their utility in industrial applications (Lgaz et al., 2017).
Safety And Hazards
Ethyl 2-(4-cyanophenoxy)acetate is classified as a dangerous substance. It has hazard statements H301-H311-H330, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
ethyl 2-(4-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLRZVOQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952436 | |
| Record name | Ethyl (4-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanophenoxy)acetate | |
CAS RN |
30041-95-3 | |
| Record name | Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30041-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-cyanophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)


![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)
![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)







